Azido-PEG8-hydrazide-Boc

PROTAC Linker Optimization Targeted Protein Degradation

Azido-PEG8-hydrazide-Boc (CAS 2353410-12-3) is a monodisperse, polyethylene glycol (PEG)-based heterobifunctional linker featuring a terminal azide moiety and a Boc-protected hydrazide group, separated by an eight-unit PEG spacer. This compound is widely employed as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research, as well as in click chemistry-mediated bioconjugation applications.

Molecular Formula C24H47N5O11
Molecular Weight 581.7 g/mol
Cat. No. B8114318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-hydrazide-Boc
Molecular FormulaC24H47N5O11
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31)
InChIKeyWNTLGLUTEJUSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG8-hydrazide-Boc: A PEG8-Based Heterobifunctional Linker for PROTAC Synthesis and Bioconjugation


Azido-PEG8-hydrazide-Boc (CAS 2353410-12-3) is a monodisperse, polyethylene glycol (PEG)-based heterobifunctional linker featuring a terminal azide moiety and a Boc-protected hydrazide group, separated by an eight-unit PEG spacer. This compound is widely employed as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research, as well as in click chemistry-mediated bioconjugation applications . Its molecular formula is C24H47N5O11, with a molecular weight of 581.66 g/mol, and it exhibits solubility in DMF, DMSO, and water . The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to reveal a reactive hydrazide for conjugation with carbonyl-containing molecules .

Why Azido-PEG8-hydrazide-Boc Cannot Be Simply Substituted with Other PEG Linkers or Hydrazide Derivatives


Substituting Azido-PEG8-hydrazide-Boc with alternative linkers—such as shorter PEG variants (e.g., Azido-PEG2-hydrazide-Boc or Azido-PEG4-hydrazide-Boc), non-Boc-protected analogs (e.g., Azido-PEG8-hydrazide), or linkers with different terminal functionalities—fundamentally alters the physicochemical and functional properties of the resulting conjugate or PROTAC molecule . The eight-unit PEG spacer provides a specific balance of aqueous solubility and conformational flexibility that is not achievable with shorter or longer PEG chains, directly influencing linker efficiency and degradation potency in PROTAC applications [1]. The Boc protection on the hydrazide enables orthogonal deprotection strategies, allowing for sequential bioconjugation without premature reactivity, a critical feature absent in unprotected hydrazide analogs . The following quantitative evidence demonstrates why this specific compound offers measurable differentiation that impacts experimental design and procurement decisions.

Quantitative Differentiation of Azido-PEG8-hydrazide-Boc: Evidence-Based Comparisons for Procurement Decisions


PEG Spacer Length and PROTAC Degradation Efficiency: PEG8 vs. PEG4 and PEG2

The eight-unit PEG spacer in Azido-PEG8-hydrazide-Boc provides a distinct conformational and solubility advantage over shorter PEG variants. In a study of IDO-1 PROTAC degraders, a PEG8-linked compound (2c) demonstrated DC50=2.5 µM and Dmax=93%, outperforming other PEG lengths in achieving effective degradation [1]. This class-level inference underscores the optimal balance of flexibility and aqueous solubility conferred by the PEG8 spacer, which is directly incorporated in Azido-PEG8-hydrazide-Boc but absent in Azido-PEG2-hydrazide-Boc (MW 317.34) and Azido-PEG4-hydrazide-Boc (MW 405.45) .

PROTAC Linker Optimization Targeted Protein Degradation

Boc-Protected Hydrazide Enables Orthogonal Deprotection: Boc vs. Unprotected Hydrazide

Azido-PEG8-hydrazide-Boc contains a tert-butyloxycarbonyl (Boc)-protected hydrazide, which remains inert during standard click chemistry reactions and can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl) . This orthogonal protection is absent in Azido-PEG8-hydrazide (CAS 2353410-11-2), where the hydrazide is immediately reactive . Quantitative comparison of purity specifications reveals that the Boc-protected version is available at ≥95% purity, while the unprotected analog is offered at 96.11% purity .

Bioconjugation PROTAC Synthesis Orthogonal Chemistry

Aqueous Solubility and Storage Stability: PEG8 vs. Shorter PEG Chains

Azido-PEG8-hydrazide-Boc demonstrates solubility in water, DMF, and DMSO, with a recommended storage condition of 2-8°C . In contrast, the shorter Azido-PEG2-hydrazide-Boc requires storage at -20°C, and its stock solutions have a limited stability window of 1 month at -20°C or 6 months at -80°C . The eight-unit PEG spacer enhances aqueous solubility compared to PEG2 and PEG4 variants, as longer PEG chains provide greater hydrophilicity and reduced aggregation propensity [1].

Solubility Stability PEG Linker

Molecular Weight and Chain Length Differentiate PEG8 from PEG2 and PEG4 Analogs

Azido-PEG8-hydrazide-Boc has a molecular weight of 581.66 g/mol and a PEG spacer consisting of 8 ethylene oxide units (PEG8), providing a longer, more flexible tether compared to Azido-PEG2-hydrazide-Boc (MW 317.34 g/mol, PEG2) and Azido-PEG4-hydrazide-Boc (MW 405.45 g/mol, PEG4) . This increased molecular weight and spacer length directly translate to greater aqueous solubility and reduced immunogenicity in bioconjugates, as well as a broader range of conformational sampling in PROTAC ternary complex formation [1].

PEG Linker Molecular Weight PROTAC Design

Optimal Application Scenarios for Azido-PEG8-hydrazide-Boc Based on Quantitative Evidence


PROTAC Synthesis Requiring PEG8 Spacer for Optimal Degradation Efficiency

Utilize Azido-PEG8-hydrazide-Boc as the linker component in PROTAC constructs where PEG8 length has been validated to confer superior degradation potency. The IDO-1 PROTAC study demonstrated that a PEG8-linked degrader achieved DC50=2.5 µM and Dmax=93%, outperforming other PEG lengths [1]. This compound provides the exact PEG8 spacer and orthogonal Boc-protected hydrazide functionality needed for assembling such PROTACs without premature reactivity.

Sequential Bioconjugation Requiring Orthogonal Protection of Hydrazide

Employ Azido-PEG8-hydrazide-Boc in multi-step bioconjugation workflows where the hydrazide must remain protected during initial azide-alkyne click chemistry. The Boc group is stable under click reaction conditions and can be selectively removed under mild acidic treatment, enabling subsequent hydrazone or hydrazide coupling to carbonyl-containing biomolecules . This orthogonal strategy is not possible with unprotected Azido-PEG8-hydrazide.

Aqueous Bioconjugation Protocols with Flexible Storage Requirements

Select Azido-PEG8-hydrazide-Boc for applications requiring aqueous solubility and less stringent cold-chain logistics. The compound is soluble in water, DMF, and DMSO, and can be stored at 2-8°C, unlike shorter PEG analogs that require -20°C storage and have limited solution stability . This facilitates experimental workflows in laboratories without extensive -80°C freezer capacity.

Design of Long, Flexible Linkers in Antibody-Drug Conjugates (ADCs) and Protein Labeling

Incorporate Azido-PEG8-hydrazide-Boc as a hydrophilic, flexible spacer in ADC linker design or protein labeling strategies. The PEG8 chain (MW 581.66) provides a longer reach and greater conformational freedom than PEG2 (MW 317.34) or PEG4 (MW 405.45) variants, reducing steric hindrance and improving conjugation efficiency to bulky biomolecules . The azide and protected hydrazide termini enable versatile, stepwise attachment of payloads and targeting moieties.

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